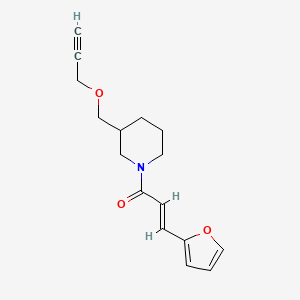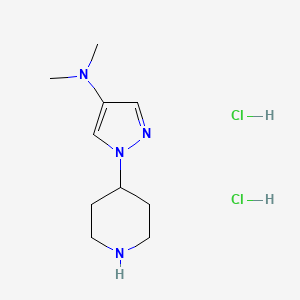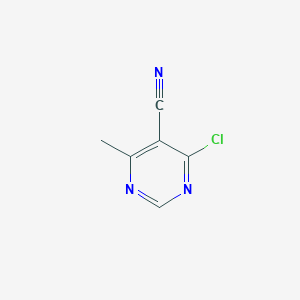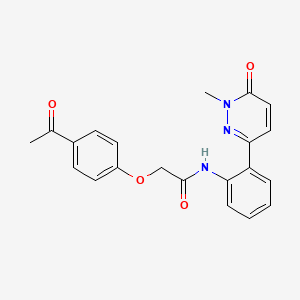
(E)-3-(furan-2-yl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals that have been synthesized and evaluated for various pharmacological activities. Its structure includes a furan ring, a prop-2-en-1-one moiety, and a piperidine ring, which are common in substances investigated for their potential bioactivities. Research on similar compounds has explored their synthesis, molecular structure, and potential pharmacological applications, providing a foundation for understanding this specific compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic substrates. For example, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized beginning from 2-acetylfuran, followed by Claisen Schmidt condensation, cyclization, and Mannich’s reaction, indicating a complex synthesis pathway that could be adapted for the target compound (Kumar et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including NMR and crystallography, is critical for confirming the chemical structure of synthesized compounds. The structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, for example, was determined using one-pot three-component reaction and verified by crystallography, highlighting the importance of these techniques in understanding compound structures (Khan et al., 2013).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions can reveal their reactivity and potential for further modification. Research on similar molecules has explored their reactions with dienophiles and imines, showing regio- and stereoselectivity, which could be relevant for modifying the target compound to enhance its properties (Mironov et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's suitability for various applications. For instance, the crystal and molecular structure of related compounds have been reported, providing insights into their stability and interactions (Kapoor et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under different conditions, are essential for comprehensively understanding the compound. Studies on analogous molecules have detailed their synthesis pathways, reaction efficiencies, and yields, offering a basis for predicting the behavior of the target compound (Ojo, 2012).
Aplicaciones Científicas De Investigación
Ultrasound- and Microwave-Assisted Synthesis and Antimicrobial Activity
- A study by Ashok et al. (2014) explored the efficient preparation of similar compounds using ultrasound and microwave irradiation. They found that some of the synthesized compounds displayed good antimicrobial activity against both bacterial and fungal strains.
NMR Characteristics and Conformational Analysis
- Research conducted by Zheng Jin-hong (2011) involved the design and synthesis of derivatives of this compound, with an emphasis on NMR spectral assignments and conformational analysis using various NMR techniques.
Photophysical Properties in Different Solvents
- A study by Kumari et al. (2017) investigated the absorption and fluorescence characteristics of similar compounds in various solvents. They observed solvatochromic effects and determined the dipole moments and HOMO–LUMO energy values.
Synthesis in Reactions with Dienophiles
- Mironov et al. (2016) focused on synthesizing 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene and studying its reactions with various dienophiles, resulting in the formation of different compounds.
Synthesis and Pharmacological Evaluation
- In 2017, Kumar et al. synthesized novel derivatives of a similar compound and investigated their antidepressant and antianxiety activities in mice.
Stevens Rearrangement of Ammonium Salts
- Research by Gyul’nazaryan et al. (2016) studied the Stevens rearrangement of ammonium salts linked to prop-2-yn-1-yl moiety, leading to the formation of different furan derivatives.
Intramolecular Cycloaddition and Recyclization
- Chukhajian et al. (2019) explored the intramolecular cycloaddition of certain compounds, resulting in the formation of dihydronaphtho[1,2-c]furans.
Antitubercular Agents
- Tawari et al. (2010) synthesized derivatives of a similar compound as potential antitubercular agents, with some showing promising activity against Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-10-19-13-14-5-3-9-17(12-14)16(18)8-7-15-6-4-11-20-15/h1,4,6-8,11,14H,3,5,9-10,12-13H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEGKYAQBLVVEN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCC1CCCN(C1)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)


![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)
![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)


![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)